molecular formula C23H21FN6O2S B3005694 3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1224015-38-6

3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B3005694
CAS RN: 1224015-38-6
M. Wt: 464.52
InChI Key: LWKBEKVYTQIIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C23H21FN6O2S and its molecular weight is 464.52. The purity is usually 95%.
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Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes

Mode of Action

The exact mode of action of this compound is currently unknown. It’s possible that it interacts with its targets in a manner similar to other indole derivatives, which bind with high affinity to multiple receptors . More research is needed to confirm this hypothesis.

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

Similar compounds have demonstrated good oral pharmacokinetic properties . More research is needed to determine the specific ADME properties of this compound.

Result of Action

Similar compounds have been found to inhibit the growth of various cancer cell lines . More research is needed to determine the specific effects of this compound.

properties

IUPAC Name

3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O2S/c24-17-6-8-18(9-7-17)27-10-12-28(13-11-27)20(31)16-33-23-26-25-21-22(32)29(14-15-30(21)23)19-4-2-1-3-5-19/h1-9,14-15H,10-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKBEKVYTQIIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

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